Methyl 2-methoxy-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-methoxy-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a methoxy group and a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-3-(trifluoromethyl)benzoate typically involves the esterification of 2-methoxy-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-methoxy-3-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 2-methoxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of structure-activity relationships.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It serves as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 2-methoxybenzoate
Uniqueness
Methyl 2-methoxy-3-(trifluoromethyl)benzoate is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the methoxy group provides electron-donating effects, resulting in a unique balance of electronic properties.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 2-methoxy-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-6(9(14)16-2)4-3-5-7(8)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
PODYYLOQNVZGFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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